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Compound of Interest

Compound Name: (4-Benzylmorpholin-3-yl)methanol

Cat. No.: B027052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-(4-Benzylmorpholin-3-yl)methanol is a chiral organic compound featuring a morpholine

ring substituted with a benzyl group at the nitrogen atom and a hydroxymethyl group at the C3

position. This molecule and its enantiomer, (S)-(4-benzylmorpholin-3-yl)methanol, are

recognized as valuable building blocks in medicinal chemistry and drug discovery. The

morpholine scaffold is a privileged structure in drug design, often incorporated to improve the

pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The chiral

nature of this compound is of particular importance, as stereochemistry plays a crucial role in

the interaction of small molecules with biological targets.

Chemical Structure and Properties
The core structure of (R)-(4-Benzylmorpholin-3-yl)methanol consists of a saturated six-

membered morpholine heterocycle. The benzyl group attached to the nitrogen atom (position 4)

and the hydroxymethyl group at position 3 are key functional groups that can be further

modified to explore structure-activity relationships (SAR) in drug development. The "(R)"

designation specifies the stereochemistry at the chiral center, C3.

Table 1: Chemical Identifiers for (R)-(4-Benzylmorpholin-3-yl)methanol and Related

Compounds
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Compound CAS Number Molecular Formula
Molecular Weight (
g/mol )

(R)-(4-

Benzylmorpholin-3-

yl)methanol

101376-26-5 C₁₂H₁₇NO₂ 207.27

(R)-(4-

Benzylmorpholin-3-

yl)methanol

hydrochloride

714971-27-4 C₁₂H₁₈ClNO₂ 243.73

(S)-(4-

Benzylmorpholin-3-

yl)methanol

101376-25-4 C₁₂H₁₇NO₂ 207.27

(S)-(4-

Benzylmorpholin-3-

yl)methanol

hydrochloride

916483-67-5 C₁₂H₁₈ClNO₂ 243.73

(±)-(4-

Benzylmorpholin-3-

yl)methanol

(Racemate)

110167-20-9 C₁₂H₁₇NO₂ 207.27

Table 2: Physicochemical Properties

Property Value Source

SMILES (Racemate)
OCC1COCCN1CC1=CC=CC=

C1
[1]

Purity Typically >95% [1]

Storage Conditions 2-8 °C [1]
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Detailed, publicly available experimental protocols for the specific synthesis of (R)-(4-
Benzylmorpholin-3-yl)methanol are not extensively documented in peer-reviewed literature,

suggesting that specific methodologies may be proprietary. However, general strategies for the

synthesis of chiral morpholine derivatives can be inferred from the broader chemical literature

on asymmetric synthesis.

General Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure morpholine derivatives often involves one of the

following approaches:

Chiral Pool Synthesis: Starting from a readily available chiral precursor that already contains

the desired stereocenter.

Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-

forming reaction, such as asymmetric hydrogenation or epoxidation.

Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers,

for example, by diastereomeric salt formation with a chiral resolving agent.

A potential synthetic workflow for producing chiral (4-benzylmorpholin-3-yl)methanol is
outlined below. This represents a generalized approach and would require optimization for

specific reagents and conditions.

Synthetic Workflow

Starting Materials
(e.g., Chiral Amino Alcohol) N-Benzylation

Benzyl Halide,
Base Cyclization to form

Morpholine Ring

e.g., Dihaloethane,
Base Reduction of Ester/Acid

to Alcohol

Reducing Agent
(e.g., LiAlH4) (R)-(4-Benzylmorpholin-3-yl)methanol

Click to download full resolution via product page

Caption: Generalized Synthetic Workflow for Chiral Morpholine Alcohols.

Biological Activity and Potential Applications
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While specific biological data for (R)-(4-Benzylmorpholin-3-yl)methanol is scarce in the

public domain, its structural motifs are present in compounds with known biological activities.

The (S)-enantiomer has been noted for its potential in pharmacology, suggesting that the (R)-

enantiomer is also of significant interest for biological screening and as a synthetic

intermediate.[2] Enantiomers often exhibit different pharmacological profiles, where one may be

more active or have a different side-effect profile than the other.[2]

Derivatives of benzylmorpholine have been investigated for a variety of therapeutic targets. The

core structure is a versatile scaffold for the development of new chemical entities.

Experimental Protocols and Characterization
Detailed experimental protocols for the synthesis and biological evaluation of (R)-(4-
Benzylmorpholin-3-yl)methanol are not readily available in published literature.

Characterization of this compound would typically involve a suite of standard analytical

techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to

confirm the chemical structure and connectivity of the molecule.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern,

confirming the molecular formula.

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric

purity of the final product.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the

hydroxyl (-OH) group.

Signaling Pathways and Mechanism of Action
There is no specific information available in the public domain regarding the signaling pathways

modulated by (R)-(4-Benzylmorpholin-3-yl)methanol. As a building block, it would be

incorporated into larger molecules designed to interact with specific biological targets. The

ultimate mechanism of action would depend on the final structure of the drug candidate.
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For illustrative purposes, should a derivative of this compound be found to act as an antagonist

for a G-protein coupled receptor (GPCR), a generalized signaling pathway diagram would be

as follows:

Hypothetical GPCR Antagonism

Endogenous Ligand

GPCR

Activates

(R)-Benzylmorpholinyl
Derivative

Blocks Binding

G-Protein

Activates

Effector Enzyme
(e.g., Adenylyl Cyclase)

Modulates

Second Messenger
(e.g., cAMP)

Produces

Cellular Response

Initiates

Click to download full resolution via product page

Caption: Generalized GPCR Antagonism Signaling Pathway.
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Conclusion
(R)-(4-Benzylmorpholin-3-yl)methanol is a chiral building block with significant potential in

the field of drug discovery and development. Its morpholine core offers favorable

pharmacokinetic properties, while the chiral center and functional groups provide opportunities

for stereoselective interactions with biological targets and further chemical modification.

Although detailed public data on its synthesis and biological activity are limited, its structural

characteristics make it a compound of high interest for the synthesis of novel therapeutics.

Further research into the specific biological targets and a full elucidation of the structure-activity

relationships of its derivatives are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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